![molecular formula C12H19N B2705934 1-[4-(Propan-2-YL)phenyl]propan-2-amine CAS No. 32560-62-6](/img/structure/B2705934.png)
1-[4-(Propan-2-YL)phenyl]propan-2-amine
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Overview
Description
“1-[4-(Propan-2-YL)phenyl]propan-2-amine” is also known as Methiopropamine (MPA), an organic compound structurally related to methamphetamine . It consists of a thiophene group with an alkyl amine substituent at the 2-position .
Synthesis Analysis
The synthesis of Methiopropamine involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The molecular formula is C8H13NS .Chemical Reactions Analysis
Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .Physical And Chemical Properties Analysis
The molecular formula of Methiopropamine is C8H13NS . It has a molar mass of 155.26 g·mol −1 .Scientific Research Applications
Materials Science and Chemistry Applications
Polymer Modification and Applications : A study on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines demonstrated enhanced swelling properties and thermal stability, indicating potential for medical applications due to promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Catalysis and Chemical Synthesis : Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands highlighted potential as anticancer compounds. Theoretical and experimental analyses revealed square-planar geometries, providing insight into the nature of bonding and coordination in these complexes, which could inform the design of new catalysts and therapeutic agents (Ghani & Mansour, 2011).
Forensic Analysis : A forensic analysis study identified and characterized indene by-products in the synthesis of amphetamine from 1-phenyl-2-propanone, offering new markers for distinguishing between synthetic routes in illicit drug production. This research provides valuable tools for law enforcement and forensic investigations (Power et al., 2017).
Organic Chemistry and Pharmacology
Synthetic Methodology : Investigations into the synthesis and characterization of aminothiazole derivatives, which have diverse biological applications, have been reported. This includes the synthesis of compounds via Suzuki-Miyaura cross-coupling reactions and their analysis through X-ray diffraction and DFT calculations, highlighting the potential for developing bioactive molecules (Adeel et al., 2017).
Peptide Synthesis : A novel method for amide bond synthesis between carboxylic acids and amines at room temperature has been developed, utilizing a highly active bench-stable catalyst. This methodology shows promise for peptide synthesis, including the coupling of N-Boc-protected amino acids with minimal racemization, representing a step toward more efficient peptide synthesis (El Dine et al., 2015).
Mechanism of Action
Target of Action
Similar compounds are known to interact with transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism .
Mode of Action
The mode of action of 1-[4-(Propan-2-YL)phenyl]propan-2-amine involves its interaction with its targets, likely transaminases, resulting in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . The compound may be involved in the direct synthesis of these derivatives starting from prochiral ketones .
Biochemical Pathways
It’s known that similar compounds are involved in the synthesis of enantiopure amines . These amines are constituents in approximately 40% of all active pharmaceutical ingredients and are also used as resolving agents for the separation of enantiomers .
Pharmacokinetics
It’s known that similar compounds can be produced with high conversion and enantiomeric excess (ee) using transaminases . This suggests that the compound may have good bioavailability.
Result of Action
It’s known that similar compounds can result in almost full conversions (>48%) when interacting with their targets .
Action Environment
It’s known that similar compounds offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant compounds .
Safety and Hazards
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORKPPLFQPYRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32560-62-6 |
Source
|
Record name | 1-[4-(propan-2-yl)phenyl]propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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